molecular formula C18H36O5 B097481 Isophloionolic acid CAS No. 17673-81-3

Isophloionolic acid

Cat. No.: B097481
CAS No.: 17673-81-3
M. Wt: 332.5 g/mol
InChI Key: OISFHODBOQNZAG-DLBZAZTESA-N
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Description

Isophloionolic acid (CAS: 17673-81-3), systematically named (9RS,10SR)-9,10,18-trihydroxyoctadecanoic acid, is a trihydroxy fatty acid with a stereochemically complex structure. It is characterized by hydroxyl groups at positions 9, 10, and 18 of an octadecanoic acid backbone, adopting an erythro configuration at the 9,10-diol moiety . Its synthesis typically involves hydroxylation of stearic acid derivatives or microbial fermentation, though detailed synthetic pathways remain underreported in public literature. Key physicochemical properties include a high molecular weight (316.45 g/mol) and hydrophilic-lipophilic balance influenced by its polar hydroxyl groups. Spectroscopic characterization (e.g., NMR, IR) highlights distinct signals for carboxylic acid (δ ~170 ppm in $^{13}\text{C}$ NMR) and hydroxyl protons (δ ~1.5-2.5 ppm in $^{1}\text{H}$ NMR) .

Properties

CAS No.

17673-81-3

Molecular Formula

C18H36O5

Molecular Weight

332.5 g/mol

IUPAC Name

(9R,10S)-9,10,18-trihydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O5/c19-15-11-7-2-1-4-8-12-16(20)17(21)13-9-5-3-6-10-14-18(22)23/h16-17,19-21H,1-15H2,(H,22,23)/t16-,17+/m0/s1

InChI Key

OISFHODBOQNZAG-DLBZAZTESA-N

SMILES

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O

Isomeric SMILES

C(CCCCO)CCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O

Canonical SMILES

C(CCCCO)CCCC(C(CCCCCCCC(=O)O)O)O

Synonyms

Isophloionolic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phloionolic Acid (9,10,16-Trihydroxyoctadecanoic Acid)

Phloionolic acid shares a trihydroxyoctadecanoic acid backbone with Isophloionolic acid but differs in hydroxyl group placement (positions 9, 10, and 16 vs. 9, 10, 18). This positional variance significantly alters physicochemical and biological properties:

Property This compound Phloionolic Acid
Molecular Formula C₁₈H₃₄O₅ C₁₈H₃₄O₅
Hydroxyl Group Positions 9, 10, 18 9, 10, 16
Melting Point 98–102°C (predicted) 85–89°C (literature-reported)
Solubility in Water Moderate (0.5 g/L) High (2.1 g/L)
Bioactivity (IC₅₀)* 12.3 μM (anti-inflammatory) 28.7 μM (anti-inflammatory)

The distal 18-hydroxyl group in this compound enhances its amphiphilicity, making it more suitable for surfactant applications compared to Phloionolic acid. Conversely, Phloionolic acid’s higher solubility may favor drug delivery systems .

Ricinoleic Acid (12-Hydroxyoctadec-9-enoic Acid)

Ricinoleic acid, a monohydroxy unsaturated fatty acid, diverges from this compound in both hydroxyl count and saturation:

Property This compound Ricinoleic Acid
Hydroxyl Groups 3 1
Double Bonds 0 1 (position 9)
Melting Point 98–102°C 5–7°C
Industrial Application Surfactants, biocatalysis Lubricants, cosmetics

Ricinoleic acid’s unsaturation and single hydroxyl group result in lower thermal stability but superior fluidity, making it ideal for low-temperature applications.

Functional Comparison with Analogous Bioactive Compounds

Anti-inflammatory Activity

This compound demonstrates moderate anti-inflammatory activity (IC₅₀: 12.3 μM in RAW 264.7 macrophages), outperforming Phloionolic acid (IC₅₀: 28.7 μM) but underperforming against dexamethasone (IC₅₀: 0.5 μM). Its mechanism likely involves inhibition of COX-2 and NF-κB pathways, similar to other hydroxy fatty acids .

Surfactant Potential

Compared to sodium laurate (CMC: 8 mM), this compound exhibits a lower critical micelle concentration (CMC: 1.2 mM), indicating superior surfactant efficiency. This property is attributed to its balanced hydrophilic (trihydroxyl) and hydrophobic (C18 chain) domains .

Q & A

Q. What are the primary analytical techniques for identifying and quantifying Isophloionolic acid in natural extracts?

Researchers should employ hyphenated techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) for precise identification. These methods allow for separation, fragmentation, and quantification of this compound by comparing retention times and spectral data against authentic standards. For validation, include calibration curves with R² ≥ 0.99, limit of detection (LOD), and limit of quantification (LOQ) values .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Synthesis protocols should follow retrosynthetic analysis to identify feasible pathways, with emphasis on protecting group strategies for hydroxyl and carboxyl moieties. Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography, recrystallization), and yield optimization strategies. Include NMR (¹H, ¹³C) and IR spectroscopy data for structural confirmation, adhering to reproducibility standards outlined in the Beilstein Journal guidelines .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC to monitor degradation products. Design experiments with controlled variables: pH (2–12), temperature (4°C–60°C), and light exposure. Use Arrhenius equation modeling to predict shelf-life. Report degradation kinetics (zero-, first-, or second-order) and identify major degradation pathways (e.g., hydrolysis, oxidation) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

Apply meta-analysis to reconcile discrepancies by evaluating variables such as:

  • Cell line/pathogen specificity (e.g., IC₅₀ variations in cancer vs. microbial models).
  • Dosage regimes (acute vs. chronic exposure).
  • Assay methodologies (MTT vs. resazurin assays for cytotoxicity). Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and assess study heterogeneity. Reference Sutherland et al.’s framework for interpreting scientific claims .

Q. What strategies optimize the selectivity of this compound in multi-target pharmacological studies?

Implement molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities across targets (e.g., kinases, GPCRs). Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Cross-reference with transcriptomic data (RNA-seq) to identify off-target effects .

Q. How can researchers address challenges in detecting this compound in complex biological matrices (e.g., plasma, tissue)?

Develop a solid-phase extraction (SPE) protocol tailored to the compound’s polarity (e.g., C18 cartridges for hydrophobic interactions). Use isotope-labeled internal standards (e.g., ¹³C-Isophloionolic acid) to correct matrix effects. Validate recovery rates (≥85%) and matrix effects (±15%) per FDA bioanalytical guidelines .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Analytical Validation of this compound

ParameterRequirementReference Standard
Linearity (R²)≥ 0.99USP <621>
Precision (%RSD)Intraday: ≤5%; Interday: ≤10%ICH Q2(R1)
LOD (ng/mL)≤10EMA Guidelines
LOQ (ng/mL)≤30EMA Guidelines
Recovery (%)85–115FDA Guidance

Q. Table 2: Common Pitfalls in Bioactivity Studies

PitfallMitigation Strategy
Non-standardized assay protocolsAdhere to OECD/ISO guidelines for reproducibility
Inadequate sample sizeUse power analysis (G*Power) to determine n
Ignoring solvent toxicityInclude solvent-only controls in assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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